molecular formula C9H10O2 B3366558 3,4-Dihydro-2H-1-benzopyran-5-ol CAS No. 13849-32-6

3,4-Dihydro-2H-1-benzopyran-5-ol

Cat. No.: B3366558
CAS No.: 13849-32-6
M. Wt: 150.17 g/mol
InChI Key: IRSRNOYNZSCIBG-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzopyran-5-ol, also known as 5-chromanol, is an organic compound with the molecular formula C9H10O2. It is a derivative of chroman and is characterized by a benzopyran ring structure with a hydroxyl group at the 5th position.

Mechanism of Action

Target of Action

Similar compounds have shown high affinity for5-HT 1A and 5-HT 7 receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and cognitive functions.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as the 5-ht 1a and 5-ht 7 receptors) to modulate their activity . This interaction could lead to changes in neurotransmitter release or neuronal firing patterns, thereby influencing brain function.

Biochemical Pathways

Given its potential interaction with serotonin receptors, it may influence theserotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, appetite, and cognition.

Result of Action

Modulation of serotonin receptor activity can have wide-ranging effects on neuronal function and behavior, potentially influencing mood, cognition, and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2H-1-benzopyran-5-ol can be synthesized through several methods. One common approach involves the reduction of 5-chromanone using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 5-chromanone. This method utilizes a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions to achieve efficient conversion .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3,4-dihydro-2H-chromen-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,10H,2-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSRNOYNZSCIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-1-benzopyran-5-ol
Reactant of Route 2
3,4-Dihydro-2H-1-benzopyran-5-ol
Reactant of Route 3
3,4-Dihydro-2H-1-benzopyran-5-ol
Reactant of Route 4
3,4-Dihydro-2H-1-benzopyran-5-ol
Reactant of Route 5
3,4-Dihydro-2H-1-benzopyran-5-ol
Reactant of Route 6
3,4-Dihydro-2H-1-benzopyran-5-ol

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